molecular formula C16H20N4O4S B14953791 (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B14953791
M. Wt: 364.4 g/mol
InChI Key: CWTYKUZJZAQJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions The starting materials might include 2-methoxyphenyl hydrazine and 1-methylsulfonyl piperazine

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions might vary from room temperature to elevated temperatures, depending on the desired reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, pyrazole derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazole derivatives with different substituents on the pyrazole ring or the piperazine moiety.

Uniqueness

The uniqueness of (5-(2-methoxyphenyl)-1H-pyrazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone could lie in its specific substituents, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H20N4O4S/c1-24-15-6-4-3-5-12(15)13-11-14(18-17-13)16(21)19-7-9-20(10-8-19)25(2,22)23/h3-6,11H,7-10H2,1-2H3,(H,17,18)

InChI Key

CWTYKUZJZAQJRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.